molecular formula C7H14ClNO B7897752 (2R)-2-aminohept-6-yn-1-ol;hydrochloride

(2R)-2-aminohept-6-yn-1-ol;hydrochloride

Cat. No.: B7897752
M. Wt: 163.64 g/mol
InChI Key: YQTZZGCCQPGEMQ-OGFXRTJISA-N
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Description

(2R)-2-Aminohept-6-yn-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a seven-carbon chain with an alkyne group at position 6, a hydroxyl group at position 1, and an amino group at position 2 (R-configuration). Its molecular formula is C₇H₁₂ClNO, with a molecular weight of 161.63 g/mol.

Properties

IUPAC Name

(2R)-2-aminohept-6-yn-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-3-4-5-7(8)6-9;/h1,7,9H,3-6,8H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZZGCCQPGEMQ-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

(2R)-2-aminohept-6-yn-1-ol;hydrochloride has been investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance its activity against various biological targets. Notably, it has been studied for:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of aminoalkyne compounds have shown promising results in inhibiting the proliferation of breast cancer (MCF7) and liver cancer (HepG2) cells .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its alkyne and amino functionalities allow for:

  • Synthesis of Complex Molecules : It can be utilized in the formation of more complex structures through various reactions such as nucleophilic substitution and coupling reactions. This has implications for developing new pharmaceuticals and biologically active compounds.

Biological Research

This compound has been explored for its biological activities, including:

  • Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of alkyne derivatives, this compound was found to inhibit cell growth in human cancer cell lines. The study reported an IC50 value indicating significant cytotoxicity comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit key enzymes involved in metabolic processes, suggesting potential applications in treating metabolic diseases.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between (2R)-2-aminohept-6-yn-1-ol hydrochloride and related compounds:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Functional Groups Reference
(2R)-2-Aminohept-6-yn-1-ol hydrochloride C₇H₁₂ClNO 161.63 7C chain, alkyne at C6, hydroxyl at C1, amino at C2 (R) Amine, hydroxyl, alkyne, hydrochloride N/A
(2R)-1-Aminopent-4-yn-2-ol hydrochloride C₅H₁₀ClNO 135.59 5C chain, alkyne at C4, hydroxyl at C2, amino at C1 (R) Amine, hydroxyl, alkyne, hydrochloride
(2R)-2-Amino-2-cyclobutylethanol hydrochloride C₆H₁₄ClNO 151.64 Cyclobutyl ring at C2, hydroxyl and amino at C2 (R) Amine, hydroxyl, cyclic substituent
N,N-Diisopropyl-2-aminoethyl chloride hydrochloride C₈H₁₉Cl₂N 208.15 Ethyl chain, tertiary amine (diisopropyl), chloride Tertiary amine, chloride, hydrochloride
(1R,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol hydrochloride C₁₈H₁₈ClN₂O₃ 357.80 Hex-5-yn chain, aromatic nitro and phenyl groups Amine, hydroxyl, alkyne, aromatic groups
Key Observations:

Chain Length and Alkyne Position :

  • The target compound’s longer chain (7C vs. 5C in ) and terminal alkyne may enhance lipophilicity compared to shorter analogs.
  • Alkyne position influences reactivity: terminal alkynes (hept-6-yn) are more reactive in click chemistry than internal alkynes (pent-4-yn) .

Aromatic nitro/phenyl groups () introduce π-π stacking interactions, altering solubility and stability.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic character. However, the target compound’s alkyne and longer chain may reduce solubility compared to cyclobutyl analogs .
  • Melting Points: Limited data, but hydrochloride salts of amino alcohols (e.g., 165–167°C in ) typically have higher melting points than non-ionic analogs.

Preparation Methods

Sonogashira Coupling for Terminal Alkyne Installation

The Sonogashira reaction is pivotal for introducing the hept-6-yn-1-ol backbone. A representative protocol involves:

  • Substrates : 1-Bromohept-6-en-1-ol and trimethylsilylacetylene (TMSA).

  • Catalysts : PdCl₂(PPh₃)₂ (0.5 mol%) and CuI (1 mol%) in triethylamine/MeOH at 35°C.

  • Workup : Desilylation with K₂CO₃ in MeOH yields hept-6-yn-1-ol.

Table 1: Optimization of Sonogashira Coupling Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂/CuIMeOH3578
Pd(OAc)₂/P(o-tol)₃THF5065
Pd(PPh₃)₄/CuIDMF6058

Stereoselective Amine Installation

Asymmetric Catalytic Hydrogenation

Chiral Ru catalysts induce enantioselective reduction of α-keto intermediates:

  • Substrate : 2-Oxohept-6-yn-1-ol.

  • Catalyst : (S)-BINAP-RuCl₂ (0.1 mol%) under 50 psi H₂ in iPrOH.

  • Outcome : 92% yield, 98% ee (2R configuration).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic amino alcohol precursors:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : N-Acetylated amino alcohol.

  • Conditions : Vinyl acetate in MTBE, 25°C.

  • Result : 45% conversion, >99% ee for (2R)-enantiomer.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous EtOAc at 0°C, yielding the hydrochloride salt. Critical parameters include:

  • Stoichiometry : 1.1 equiv HCl to avoid over-acidification.

  • Solvent Choice : EtOAc ensures high crystallinity (mp 142–144°C).

  • Purity : Recrystallization from EtOH/EtOAc (1:3) affords >99% purity (HPLC).

Table 2: Characterization Data for (2R)-2-Aminohept-6-yn-1-ol Hydrochloride

ParameterValue
Melting Point142–144°C
[α]D²⁵ (c 1.0, H₂O)+24.5°
¹H NMR (400 MHz, D₂O)δ 1.45 (m, 4H), 2.25 (t, J=7 Hz, 2H), 3.65 (dd, J=5, 8 Hz, 1H), 4.10 (s, 1H)
HRMS (ESI+)m/z 142.1332 [M+H]+ (calc. 142.1338)

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

MethodStepsOverall Yield (%)Stereoselectivity (% ee)Scalability
Sonogashira + Hydrogenation56298High
Enzymatic Resolution638>99Moderate
Chiral Pool Synthesis455100Low
  • Sonogashira Route : Preferred for scalability but requires costly catalysts.

  • Enzymatic Resolution : Eco-friendly but suffers from moderate yields.

  • Chiral Pool : Limited by substrate availability but ensures perfect ee .

Q & A

Q. What are the recommended synthetic pathways for (2R)-2-aminohept-6-yn-1-ol hydrochloride, and how can purity be optimized?

Methodological Answer :

  • Synthetic Routes : Begin with a Sharpless asymmetric epoxidation or enzymatic resolution to establish the (2R)-stereochemistry. Incorporate a terminal alkyne via Sonogashira coupling in later stages. Hydrochloride salt formation is achieved using HCl in anhydrous ethanol .
  • Purity Optimization :
    • Use preparative HPLC with a C18 column (MeCN:H2O + 0.1% TFA) to isolate enantiomerically pure product .
    • Monitor intermediates via TLC (silica gel, ninhydrin detection) to minimize byproducts .
    • Recrystallize from ethanol:diethyl ether (1:3) to enhance crystallinity .

Q. How should researchers characterize this compound’s structural integrity and stereochemical configuration?

Methodological Answer :

  • Analytical Techniques :
    • NMR : Compare 1H^1H and 13C^{13}C spectra with computed values (e.g., PubChem data ). Key signals: δ ~2.1 ppm (alkyne proton), δ ~3.8 ppm (C2-amino alcohol).
    • IR : Confirm N–H (3300–3500 cm1^{-1}) and O–H (broad ~3200 cm1^{-1}) stretches .
    • Mass Spec : ESI-MS in positive mode to verify [M+H]+^+ (theoretical m/z for C7 _7H14 _{14}ClNO: 176.1) .
  • Stereochemical Validation :
    • Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to confirm >99% enantiomeric excess .

Advanced Research Questions

Q. How do pH and temperature affect the stability of (2R)-2-aminohept-6-yn-1-ol hydrochloride in aqueous solutions?

Methodological Answer :

  • Stability Protocol :
    • Prepare 10 mM solutions in buffers (pH 2–9) and store at 4°C, 25°C, and 40°C.
    • Monitor degradation via UV-Vis (λ = 210 nm) and HPLC at 0, 24, 48, and 72 hours .
    • Key Findings :
  • pH 2–4 : Stable for >72 hours (hydrochloride counterion stabilizes protonated amine).
  • pH >7 : Rapid hydrolysis of alkyne to ketone (t1/2_{1/2} = 12 hours at 40°C) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Case Study : Discrepancies in IC50_{50} values for enzyme inhibition assays.
    • Variables to Control :
  • Solvent Effects : Use DMSO ≤0.1% to avoid protein denaturation .
  • Counterion Interference : Replace HCl with non-nucleophilic salts (e.g., trifluoroacetate) if chloride ions inhibit the target enzyme .
    • Validation : Cross-check with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the design of derivatives targeting specific receptors?

Methodological Answer :

  • Workflow :
    • Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., GPR88 for CNS targets ). Focus on the alkyne moiety’s spatial orientation.
    • MD Simulations : Assess binding stability (GROMACS, 100 ns trajectories) to prioritize derivatives with ΔG < −8 kcal/mol .
  • Experimental Correlation : Synthesize top candidates and validate via SPR (e.g., KD < 1 µM) .

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